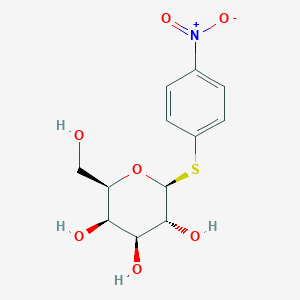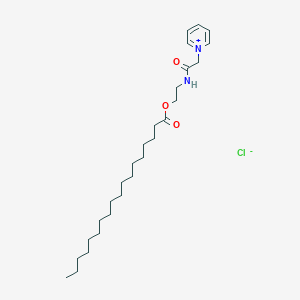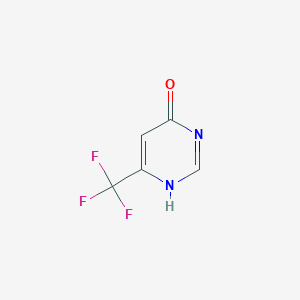
4-Hydroxy-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
“4-Hydroxy-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative and a heterocyclic building block . It is also known by the synonym "6-(Trifluoromethyl)-4-pyrimidinol" .
Molecular Structure Analysis
The molecular structure of “4-Hydroxy-6-(trifluoromethyl)pyrimidine” is represented by the empirical formula C5H3F3N2O . The molecular weight is 164.09 . The InChI key is LVOYSBZJJWPUBD-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The melting point of “4-Hydroxy-6-(trifluoromethyl)pyrimidine” is 169-171 °C (lit.) . It is also mentioned that it forms a stable monolayer on the Au (111) surface .
Aplicaciones Científicas De Investigación
Agrochemical Industry
Application Summary
4-Hydroxy-6-(trifluoromethyl)pyrimidine and its derivatives are used in the agrochemical industry. The major use of these derivatives is in the protection of crops from pests .
Methods of Application
The specific methods of application can vary depending on the specific derivative and the crop being treated. However, these compounds are typically applied as part of a pesticide formulation .
Results or Outcomes
The use of 4-Hydroxy-6-(trifluoromethyl)pyrimidine derivatives has led to the successful protection of crops from various pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
Application Summary
Several derivatives of 4-Hydroxy-6-(trifluoromethyl)pyrimidine are also used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Methods of Application
The methods of application in the pharmaceutical industry can vary widely depending on the specific drug and its intended use. These compounds can be used as active ingredients in medications, and their application methods can include oral administration, injection, or topical application .
Results or Outcomes
The use of 4-Hydroxy-6-(trifluoromethyl)pyrimidine derivatives in the pharmaceutical industry has led to the development of several effective medications. Many candidates are currently undergoing clinical trials .
Synthesis of Pharmacologically Active Decorated Six-Membered Diazines
Application Summary
4-Hydroxy-6-(trifluoromethyl)pyrimidine is used in the synthesis of pharmacologically active decorated six-membered diazines . These compounds have a wide range of pharmacological applications, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
Methods of Application
The synthetic approaches applied in preparing these pharmacologically active decorated diazines vary widely. The specific methods depend on the desired end product and its intended use .
Results or Outcomes
The use of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in the synthesis of these compounds has led to the development of several effective medications. Many candidates are currently undergoing clinical trials .
Synthesis of Camptothecin Derivatives
Methods of Application
The specific synthetic methods for preparing this camptothecin derivative would depend on the specific reaction conditions and reagents used .
Results or Outcomes
The use of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in the synthesis of this camptothecin derivative could potentially lead to the development of new antitumor drugs .
Synthesis of Trifluoromethylpyridines
Application Summary
Trifluoromethylpyridines, which include 4-Hydroxy-6-(trifluoromethyl)pyrimidine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the synthesis of a wide range of compounds with diverse biological activities .
Methods of Application
The specific synthetic methods for preparing trifluoromethylpyridines vary widely. The methods depend on the desired end product and its intended use .
Results or Outcomes
The use of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in the synthesis of trifluoromethylpyridines has led to the development of several effective agrochemicals and pharmaceuticals . Many candidates are currently undergoing clinical trials .
Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Application Summary
4-Hydroxy-6-(trifluoromethyl)pyrimidine can be used to synthesize 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol . This compound can form a stable monolayer on the Au (111) surface .
Methods of Application
The specific synthetic methods for preparing 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol would depend on the specific reaction conditions and reagents used .
Results or Outcomes
The use of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol could potentially lead to the development of new materials with unique properties .
Safety And Hazards
“4-Hydroxy-6-(trifluoromethyl)pyrimidine” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . The safety information suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment such as dust masks, eyeshields, and gloves .
Propiedades
IUPAC Name |
4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOYSBZJJWPUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361444 | |
| Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(trifluoromethyl)pyrimidine | |
CAS RN |
1546-78-7 | |
| Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



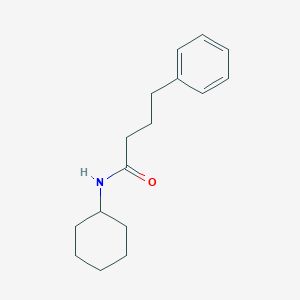

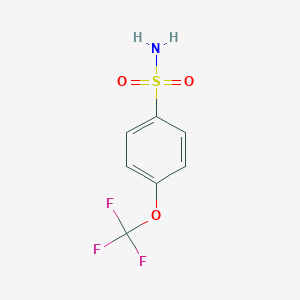

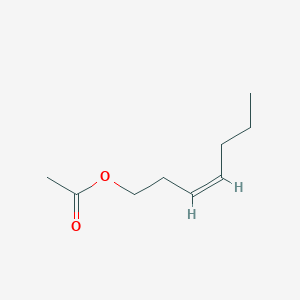

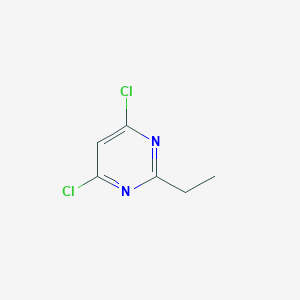
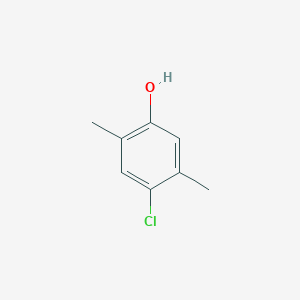



![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)
